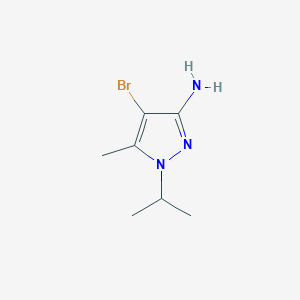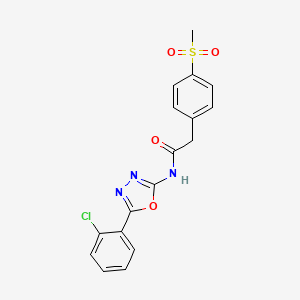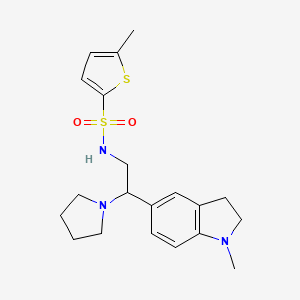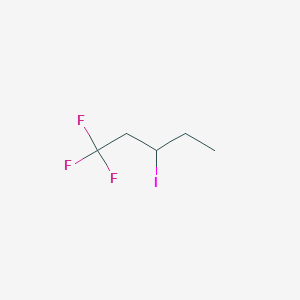![molecular formula C27H23N B2374014 N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1372778-66-9](/img/structure/B2374014.png)
N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule. It seems to contain a biphenyl group and a fluorene group, both of which are common in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, biphenyl compounds can be produced industrially as a byproduct of the dealkylation of toluene to produce methane . Also, novel bis azo dyes can be derived from benzidine .Molecular Structure Analysis
Biphenyl, a component of the compound, consists of two connected phenyl rings . The structure of the compound could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Physical and Chemical Properties Analysis
Biphenyl, a part of the compound, is a solid at room temperature, with a melting point of 69.2 °C . The properties of the entire compound would depend on the specific groups attached to the biphenyl and fluorene moieties.Scientific Research Applications
OLED Applications
N-([1,1'-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine and its derivatives have been explored in the context of Organic Light Emitting Diodes (OLEDs). For instance, certain derivatives such as N-([1,1′-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl) spiro derivatives have been utilized as electron-blocking materials in OLEDs, showing good electrochemical and thermal stability. These materials help in achieving excellent charge balance and prolong the device lifetime, demonstrating their effectiveness in improving OLED performance (Hu et al., 2020).
Hole Transport Materials
Another significant application of this compound is in the development of novel hole transport materials. Studies have shown that certain derivatives, when used in OLEDs, exhibit improved efficiencies and thermal stability. The suitability of these derivatives as hole transport materials has been demonstrated through their favorable highest occupied molecular orbital (HOMO) energy levels and excellent thermal properties (Wu et al., 2017).
Fluorescence Probes
Furthermore, N-substituted 2-amino-9,9-dialkylfluorenes, which include derivatives of the target compound, have shown promise as fluorescence probes for femtosecond solvation dynamics. These compounds can be synthesized via palladium-catalyzed substitution and offer potential in fluorescence-based applications (Saroja et al., 2004).
Security Ink Applications
In addition to these applications, certain derivatives have shown potential for use in security inks. For instance, derivatives with a V-shaped molecular structure have exhibited morphology-dependent fluorochromism, which can be induced by mechanical force or pH stimuli. This property makes them suitable for applications in security inks (Lu & Xia, 2016).
Improved Electroluminescent Performance
Modifying the structure of these compounds, such as end-capping polymers with specific derivatives, has been shown to improve electroluminescent performance. This modification leads to more balanced charge carrier transport and significantly increases luminous efficiency in devices (Feng et al., 2017).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s known that similar compounds can undergo nucleophilic addition reactions, such as imine and enamine formation . These reactions involve the addition of a nucleophile, such as an amine, to a carbonyl group, followed by the elimination of water to form an imine or enamine . This process could potentially alter the function of target molecules in the body.
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involving the metabolism of aromatic compounds .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to interact with various enzymes and receptors, potentially altering their function and leading to changes at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-([1,1’-biphenyl]-3-yl)-9,9-dimethyl-9H-fluoren-2-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9,9-dimethyl-N-(3-phenylphenyl)fluoren-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N/c1-27(2)25-14-7-6-13-23(25)24-16-15-22(18-26(24)27)28-21-12-8-11-20(17-21)19-9-4-3-5-10-19/h3-18,28H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMLVHPSGBYQPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC(=C4)C5=CC=CC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2373934.png)


![4-bromo-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2373938.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2373941.png)

![N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide](/img/structure/B2373943.png)


![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2373947.png)
![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2373948.png)
![3-(4-Fluorophenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2373951.png)
